1-Chloro-2-(2-chloroethyl)benzene IUPAC name and CAS number
1-Chloro-2-(2-chloroethyl)benzene IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-chloro-2-(2-chloroethyl)benzene, a chemical compound utilized in various research applications. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and safety and handling guidelines.
Chemical Identity and Properties
IUPAC Name: 1-chloro-2-(2-chloroethyl)benzene[1][2]
Synonyms:
The fundamental properties of 1-chloro-2-(2-chloroethyl)benzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂ | [1][2] |
| Molecular Weight | 175.05 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
Synthesis of 1-Chloro-2-(2-chloroethyl)benzene
The synthesis of 1-chloro-2-(2-chloroethyl)benzene can be approached through a Friedel-Crafts acylation followed by reduction and chlorination, or via electrophilic aromatic substitution. A plausible retrosynthetic analysis involves the disconnection of the C-C bond of the ethyl side chain and the C-Cl bond on the aromatic ring.[1] The order of these transformations is crucial to achieve the desired ortho substitution pattern.[1]
Experimental Protocol: Friedel-Crafts Acylation Route (Adapted)
This protocol is based on established methodologies for similar compounds and provides a general framework for the synthesis of 1-chloro-2-(2-chloroethyl)benzene.
Materials:
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Chlorobenzene
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Chloroacetyl chloride
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Aluminum chloride (anhydrous)
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Toluene (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium borohydride
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Methanol
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Thionyl chloride
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Pyridine
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Sodium bicarbonate (saturated solution)
Procedure:
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Friedel-Crafts Acylation:
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In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, add anhydrous aluminum chloride to anhydrous toluene.
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Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride in anhydrous toluene from the dropping funnel.
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After the addition of chloroacetyl chloride, add chlorobenzene dropwise while maintaining the low temperature.
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Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-1-(2-chloroacetyl)benzene.
-
-
Reduction of the Ketone:
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Dissolve the crude 2-chloro-1-(2-chloroacetyl)benzene in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for a few hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(2-chlorophenyl)-2-chloroethanol.
-
-
Chlorination of the Alcohol:
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Dissolve the 1-(2-chlorophenyl)-2-chloroethanol in diethyl ether and add a catalytic amount of pyridine.
-
Cool the solution in an ice bath and add thionyl chloride dropwise.
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Stir the reaction at room temperature for several hours.
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Carefully pour the reaction mixture into ice-water.
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Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 1-chloro-2-(2-chloroethyl)benzene.
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Safety and Handling
Hazard Identification:
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GHS Classification: Harmful if swallowed (Acute toxicity, oral), Causes skin irritation (Skin corrosion/irritation), Causes serious eye irritation (Serious eye damage/eye irritation), and May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).[2]
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4]
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Handling: Use only in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling.[3][5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]
First Aid:
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If Swallowed: Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[5]
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In case of Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
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If Inhaled: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[5]
Visualized Workflows
Synthesis Workflow for 1-Chloro-2-(2-chloroethyl)benzene
Caption: A logical workflow for the synthesis of 1-chloro-2-(2-chloroethyl)benzene.
General Laboratory Handling Workflow
Caption: A general workflow for the safe handling of 1-chloro-2-(2-chloroethyl)benzene in a laboratory setting.
References
- 1. 1-Chloro-2-(2-chloroethyl)benzene | 1005-06-7 | Benchchem [benchchem.com]
- 2. 1-Chloro-2-(2-chloroethyl)benzene | C8H8Cl2 | CID 12587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 1-Chloro-2-(chloromethyl)-benzene(611-19-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
